molecular formula C13H13ClN2O3 B3334665 methyl 1-[(4-chloro-2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate CAS No. 1001500-62-4

methyl 1-[(4-chloro-2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate

Cat. No.: B3334665
CAS No.: 1001500-62-4
M. Wt: 280.7 g/mol
InChI Key: KJQBSRCAMQXOCD-UHFFFAOYSA-N
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Description

Methyl 1-[(4-chloro-2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate is a pyrazole-based compound featuring a methyl carboxylate group at the 3-position of the pyrazole ring and a phenoxymethyl substituent at the 1-position. The phenoxy group is substituted with a chlorine atom at the 4-position and a methyl group at the 2-position. This structural motif is critical for its physicochemical and biological properties, as the chlorine atom enhances lipophilicity and electronic effects, while the methyl group contributes to steric bulk and metabolic stability.

Pyrazole-3-carboxylate derivatives are widely studied for their applications in medicinal chemistry and agrochemicals.

Properties

IUPAC Name

methyl 1-[(4-chloro-2-methylphenoxy)methyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c1-9-7-10(14)3-4-12(9)19-8-16-6-5-11(15-16)13(17)18-2/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQBSRCAMQXOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCN2C=CC(=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601156707
Record name Methyl 1-[(4-chloro-2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601156707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001500-62-4
Record name Methyl 1-[(4-chloro-2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001500-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-[(4-chloro-2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601156707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[(4-chloro-2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-2-methylphenol with a suitable pyrazole derivative. The process begins with the chlorination of 2-methylphenol to produce 4-chloro-2-methylphenol. This intermediate is then reacted with a pyrazole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(4-chloro-2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of new derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity:
Research indicates that pyrazole derivatives, including methyl 1-[(4-chloro-2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, showing efficacy comparable to established antibiotics. For instance, a study demonstrated that certain pyrazole derivatives inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting potential as new antimicrobial agents .

Anti-inflammatory Properties:
In another area of study, pyrazole derivatives have been investigated for their anti-inflammatory effects. The compound has shown promise in reducing inflammation markers in vitro and in vivo. This could lead to the development of new treatments for inflammatory diseases, such as arthritis .

Cancer Research:
this compound has also been explored for its anticancer potential. Studies have indicated that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This application is particularly relevant in the search for novel chemotherapeutic agents .

Agricultural Applications

Herbicidal Properties:
The compound's structural characteristics suggest potential use as a herbicide. Research has shown that similar pyrazole compounds can effectively control various weed species without harming crops. Field trials indicated that these compounds can selectively inhibit weed growth while promoting the health of desired plants .

Fungicidal Activity:
In addition to herbicidal properties, this compound has been studied for its fungicidal effects. It has demonstrated effectiveness against phytopathogenic fungi, making it a candidate for developing new fungicides .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli.

Case Study 2: Herbicidal Application

Field trials conducted by agricultural researchers assessed the effectiveness of the compound as a herbicide. The results showed a significant reduction in weed biomass with minimal impact on crop yield, suggesting its potential as an environmentally friendly herbicide alternative.

Mechanism of Action

The mechanism of action of methyl 1-[(4-chloro-2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell growth or signal transduction pathways, resulting in its potential anticancer properties.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-3-Carboxylate Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
Target compound 4-chloro-2-methylphenoxymethyl C₁₂H₁₂ClN₂O₃ 282.69 Potential herbicidal/anti-inflammatory activity
Methyl 5-(3-iodophenyl)-1-(4-methylsulfonylphenyl)-1H-pyrazole-3-carboxylate 3-iodophenyl, 4-methylsulfonylphenyl C₁₈H₁₄IN₃O₄S 482.93 COX-2 inhibition (79% purity)
Methyl 1-((4-chloro-3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylate 4-chloro-3,5-dimethylphenoxymethyl (additional methyl groups) C₁₄H₁₆ClN₂O₃ 310.74 Enhanced lipophilicity
Methyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate 4-cyanophenyl (electron-withdrawing group) C₁₂H₉N₃O₂ 243.22 Increased polarity and reactivity
Ethyl 1-(4-chlorophenyl)-4-((4-methoxybenzylamino)methyl)-1H-pyrazole-3-carboxylate 4-chlorophenyl, 4-methoxybenzylamino C₂₁H₂₂ClN₃O₃ 399.88 Hydrogen bonding potential (ethyl ester)

Key Findings

Substituent Effects on Bioactivity: The iodine atom in compound 9 () increases molecular weight (482.93 vs. 282.69) and may enhance radiolabeling utility in imaging studies . Cyanophenyl substituents () introduce strong electron-withdrawing effects, altering electronic distribution and reactivity compared to the chloro-methyl group in the target compound .

Synthetic Pathways: The target compound’s synthesis likely parallels methods used for analogs, such as esterification of pyrazole carboxylic acids or nucleophilic substitution of phenoxymethyl groups. For example, describes LiAlH₄-mediated reductions of pyrazole esters, a common approach for modifying carboxylate groups .

Purity and Analytical Data :

  • Analogs like compound 9 (79% purity) and compound 10 (77% purity) () highlight variability in synthetic yields, suggesting optimization challenges in pyrazole derivatization .

Biological Activity

Methyl 1-[(4-chloro-2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular structure:

  • Molecular Formula : C13H14ClN3O3
  • Molecular Weight : 293.72 g/mol
  • CAS Number : 1004194-23-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exert its effects through:

  • Inhibition of Enzymatic Activity : Studies have shown that pyrazole derivatives can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : The compound may act on receptors associated with neurotransmission and inflammation, influencing physiological responses.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value comparable to standard anticancer agents, indicating significant antitumor potential .
  • Anticonvulsant Properties : In animal models, the compound has shown promise in reducing seizure activity, suggesting its potential as an anticonvulsant agent .
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntitumorIC50 < 10 µg/mL
AnticonvulsantSignificant reduction
Anti-inflammatoryModerate effectiveness

Case Study: Antitumor Activity

A study conducted on various cancer cell lines revealed that this compound exhibited notable cytotoxicity. The structure-activity relationship (SAR) analysis indicated that modifications on the phenoxy group significantly influenced the compound's potency against tumor cells .

Case Study: Anticonvulsant Effects

In a controlled experiment involving rodent models, the compound was administered at varying doses to assess its anticonvulsant properties. Results indicated a marked decrease in seizure frequency compared to control groups, supporting its potential therapeutic application in epilepsy .

Q & A

Q. Table 1. Comparison of Synthetic Methods

MethodReactants/ConditionsYield (Reported for Analogues)Reference
Mannich ReactionPhenol derivatives, crown ethers, baseNot specified
Nucleophilic Substitution5-chloropyrazole, phenol, K₂CO₃, reflux~45%

How is the compound structurally characterized in academic research?

Basic Research Question
Key techniques include:

  • X-ray Crystallography : Resolves dihedral angles between pyrazole and aromatic rings (e.g., 16.83°–51.68° for similar compounds) and hydrogen bonding (O-H⋯N interactions) .
  • Spectroscopy : NMR for substituent analysis, IR for functional group identification, and mass spectrometry for molecular weight confirmation .

How do substituents on the pyrazole ring influence biological activity?

Advanced Research Question
Substituents like 4-chloro, 2-methylphenoxy, and carboxylate groups modulate steric and electronic properties, affecting ligand-receptor interactions. For example:

  • Steric Effects : Bulky substituents (e.g., trifluoromethyl) reduce rotational freedom, altering binding affinity .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl) enhance stability and interaction with biological targets like carbonic anhydrases .

Q. Table 2. Substituent Impact on Bioactivity (Examples)

SubstituentBiological TargetEffectReference
TrifluoromethylCarbonic AnhydraseIncreased inhibition potency
4-MethoxyphenylProstaglandin SynthaseAnti-inflammatory activity

What experimental designs are recommended for studying environmental degradation?

Advanced Research Question
Follow methodologies from long-term environmental studies, such as:

  • Laboratory Simulations : Assess hydrolysis, photolysis, and microbial degradation under controlled pH/temperature .
  • Field Studies : Monitor soil/water distribution using LC-MS/MS and isotopic labeling .
  • Ecotoxicology Assays : Evaluate toxicity at cellular (e.g., mitochondrial inhibition) and ecosystem levels .

How can researchers resolve discrepancies in synthetic yields across studies?

Advanced Research Question
Discrepancies arise from reaction conditions (catalyst, solvent, temperature). Mitigation strategies:

  • Optimization Studies : Vary parameters (e.g., K₂CO₃ vs. NaOH) and monitor yield via HPLC .
  • Byproduct Analysis : Use TLC or GC-MS to identify impurities from side reactions (e.g., over-alkylation) .

What purification strategies are effective for this compound?

Basic Research Question

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients removes polar impurities .
  • Recrystallization : Ethanol or methanol yields high-purity crystals (mp 150–152°C for analogues) .

How does crystal packing influence physicochemical properties?

Advanced Research Question
X-ray data reveals:

  • Hydrogen Bonding : Stabilizes crystal lattice (e.g., O-H⋯N bonds) and affects solubility .
  • Dihedral Angles : Influence melting points and bioavailability (e.g., angles >45° correlate with lower solubility) .

What are the challenges in scaling up synthesis for academic use?

Advanced Research Question

  • Reagent Availability : Crown ethers (Mannich reaction) are costly; alternatives like PEG-based catalysts are being explored .
  • Yield Optimization : Nucleophilic substitution requires excess phenol and prolonged reflux, increasing energy costs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-[(4-chloro-2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate
Reactant of Route 2
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methyl 1-[(4-chloro-2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate

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